3-(Cyclohexylmethyl)-4-ethylphenol
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Overview
Description
3-(Cyclohexylmethyl)-4-ethylphenol is an organic compound that belongs to the class of phenols It consists of a phenol ring substituted with a cyclohexylmethyl group at the 3-position and an ethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethyl)-4-ethylphenol can be achieved through several synthetic routes. One common method involves the alkylation of 4-ethylphenol with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the alkylation reaction. The use of high-pressure reactors and automated systems can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylmethyl)-4-ethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form cyclohexylmethyl-4-ethylcyclohexanol using reducing agents such as lithium aluminum hydride.
Substitution: The phenolic hydrogen can be substituted with alkyl or acyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinones.
Reduction: Cyclohexylmethyl-4-ethylcyclohexanol.
Substitution: Alkylated or acylated phenols.
Scientific Research Applications
3-(Cyclohexylmethyl)-4-ethylphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylmethyl)-4-ethylphenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which can influence biological processes. The cyclohexylmethyl group provides steric hindrance, affecting the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
4-Ethylphenol: Lacks the cyclohexylmethyl group, making it less sterically hindered.
3-Cyclohexylmethylphenol: Lacks the ethyl group, resulting in different chemical and biological properties.
4-Cyclohexylmethylphenol: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
3-(Cyclohexylmethyl)-4-ethylphenol is unique due to the presence of both the cyclohexylmethyl and ethyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials with specific characteristics.
Properties
Molecular Formula |
C15H22O |
---|---|
Molecular Weight |
218.33 g/mol |
IUPAC Name |
3-(cyclohexylmethyl)-4-ethylphenol |
InChI |
InChI=1S/C15H22O/c1-2-13-8-9-15(16)11-14(13)10-12-6-4-3-5-7-12/h8-9,11-12,16H,2-7,10H2,1H3 |
InChI Key |
VZGHOXXOOSRCNM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)O)CC2CCCCC2 |
Origin of Product |
United States |
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